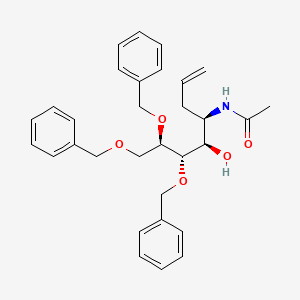

N-((4R,5R,6S,7R)-6,7,8-tris(benzyloxy)-5-hydroxyoct-1-en-4-yl)acetamide

Description

Properties

Molecular Formula |

C31H37NO5 |

|---|---|

Molecular Weight |

503.6 g/mol |

IUPAC Name |

N-[(4R,5R,6S,7R)-5-hydroxy-6,7,8-tris(phenylmethoxy)oct-1-en-4-yl]acetamide |

InChI |

InChI=1S/C31H37NO5/c1-3-13-28(32-24(2)33)30(34)31(37-22-27-18-11-6-12-19-27)29(36-21-26-16-9-5-10-17-26)23-35-20-25-14-7-4-8-15-25/h3-12,14-19,28-31,34H,1,13,20-23H2,2H3,(H,32,33)/t28-,29-,30-,31-/m1/s1 |

InChI Key |

CIPREVAQNOZOJR-OMRVPHBLSA-N |

Isomeric SMILES |

CC(=O)N[C@H](CC=C)[C@H]([C@@H]([C@@H](COCC1=CC=CC=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O |

Canonical SMILES |

CC(=O)NC(CC=C)C(C(C(COCC1=CC=CC=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((4R,5R,6S,7R)-6,7,8-tris(benzyloxy)-5-hydroxyoct-1-en-4-yl)acetamide” typically involves multiple steps:

Formation of the Oct-1-en-4-yl Backbone: This step involves the construction of the oct-1-en-4-yl backbone through a series of reactions such as aldol condensation, Wittig reaction, or other carbon-carbon bond-forming reactions.

Introduction of Benzyloxy Groups: The benzyloxy groups are introduced through benzylation reactions, where benzyl halides react with hydroxyl groups in the presence of a base.

Hydroxylation: The hydroxyl group is introduced through selective oxidation reactions.

Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl group.

Reduction: The double bond in the oct-1-en-4-yl backbone can be reduced to form a saturated compound.

Substitution: The benzyloxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of saturated hydrocarbons.

Substitution: Formation of substituted benzyloxy derivatives.

Scientific Research Applications

Chemistry

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Catalysis: Potential use as a ligand in catalytic reactions.

Biology

Drug Development:

Medicine

Therapeutic Agents: Exploration of its potential as a therapeutic agent for various diseases.

Industry

Material Science:

Mechanism of Action

The mechanism of action of “N-((4R,5R,6S,7R)-6,7,8-tris(benzyloxy)-5-hydroxyoct-1-en-4-yl)acetamide” would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-((2S,3R,4R,5S,6R)-2,4-Bis(benzyloxy)-6-((benzyloxy)methyl)-5-hydroxytetrahydro-2H-pyran-3-yl)acetamide

- Structural Features: This compound (CAS 55287-49-5) shares the acetamide and benzyloxy motifs but differs in its tetrahydro-2H-pyran (pyranose-like) ring structure. It contains two benzyloxy groups at positions 2 and 4, a hydroxymethyl group at position 6, and a hydroxyl group at position 5 .

- Synthesis Context: Like the target compound, benzyloxy groups here likely serve as protective groups, enabling selective glycosylation or functionalization. The pyranose ring’s rigidity contrasts with the linear octenyl chain of the target compound, which may offer greater conformational flexibility for downstream reactions.

- Physical Properties : Molecular weight (491.58 g/mol) is lower than the estimated ~526 g/mol of the target compound due to fewer benzyloxy groups and a smaller backbone .

Deoxynojirimycin Derivatives (e.g., Compound 6 from Glycobiology)

- Structural Features : Derivatives like (5R,6S,7S,8S)-5,6,7-trihydroxy-8-(hydroxymethyl)-3-methylhexahydropyrido[1,2-c][1,3]oxazin-1(3H)-one lack benzyloxy groups but feature multiple hydroxyl and hydroxymethyl groups. These are polar compared to the hydrophobic benzyloxy-rich target compound .

- Functional Role: Deoxynojirimycin analogs are glycosidase inhibitors, whereas the target compound’s benzyloxy groups suggest a role as a synthetic intermediate rather than a bioactive molecule .

Hydrazide Derivatives (Compounds 2k and 2l from Molecules 2010)

- Structural Features : (E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide (2k) and related hydrazides share acetamide-like linkages but incorporate chromen-7-yloxy and nitrobenzylidene groups. These compounds are planar and aromatic, unlike the aliphatic, benzyloxy-dense target compound .

- Synthesis Methods : Both use 1,4-dioxane and thioglycolic acid for cyclization, contrasting with the target compound’s likely benzyl bromide-mediated protection steps .

Key Comparative Analysis

| Parameter | Target Compound | Pyranose Acetamide (CAS 55287-49-5) | Deoxynojirimycin Derivatives |

|---|---|---|---|

| Backbone Structure | Linear oct-1-en-4-yl chain | Tetrahydro-2H-pyran ring | Polycyclic pyrrolizine/piperidine systems |

| Functional Groups | 3× benzyloxy, 1× hydroxyl, 1× acetamide | 2× benzyloxy, 1× hydroxymethyl, 1× acetamide | Multiple hydroxyls, hydroxymethyl, oxazinone |

| Stereochemistry | 4R,5R,6S,7R | 2S,3R,4R,5S,6R | Varied (e.g., 5R,6S,7S,8S) |

| Molecular Weight | ~526 g/mol (estimated) | 491.58 g/mol | ~300–400 g/mol |

| Hydrophobicity | High (benzyloxy groups) | Moderate (fewer benzyloxy groups) | Low (polar hydroxyls) |

| Potential Applications | Synthetic intermediate, glycoconjugate precursor | Carbohydrate analog, glycosylation donor | Glycosidase inhibitors |

Biological Activity

N-((4R,5R,6S,7R)-6,7,8-tris(benzyloxy)-5-hydroxyoct-1-en-4-yl)acetamide (CAS No. 1372800-40-2) is a complex organic compound that has garnered attention for its potential biological activities. This article provides an in-depth exploration of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 503.63 g/mol. The compound features multiple benzyloxy groups attached to a hydroxyoctene backbone, which may contribute to its biological activity through various mechanisms.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 503.63 g/mol |

| LogP | 5.20660 |

| PSA | 77.02000 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. This could lead to altered cellular processes and potential therapeutic effects.

- Cell Signaling Modulation : The presence of multiple hydroxyl and benzyloxy groups may enable the compound to modulate signaling pathways within cells, influencing processes such as apoptosis and cell proliferation.

- Antioxidant Activity : Some studies indicate that compounds with similar structures exhibit antioxidant properties. This could be relevant for mitigating oxidative stress-related diseases.

Case Studies

-

Anticancer Activity : In vitro studies have shown that this compound demonstrates cytotoxic effects against various cancer cell lines. For instance:

- Study A : Treatment of breast cancer cells resulted in a significant decrease in cell viability (p < 0.05), indicating potential as an anticancer agent.

- Study B : The compound induced apoptosis in colon cancer cells through caspase activation.

-

Neuroprotective Effects : Another line of research has explored the neuroprotective potential of this compound:

- Study C : In models of neurodegeneration, this compound reduced neuronal cell death and improved cognitive function in animal models.

-

Anti-inflammatory Properties : The compound has also been evaluated for its anti-inflammatory effects:

- Study D : Inflammatory markers were significantly reduced in models treated with the compound compared to controls (p < 0.01), suggesting its potential use in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-((4R,5R,6S,7R)-6,7,8-tris(benzyloxy)-5-hydroxyoct-1-en-4-yl)acetamide, and what key reaction steps are involved?

- Methodological Answer : Synthesis typically involves sequential protection of hydroxyl groups using benzylation (e.g., benzyl bromide under basic conditions) to stabilize reactive sites . Subsequent amidation is achieved via coupling with activated acetamide derivatives (e.g., using pivaloyl chloride as an activating agent) . Purification often requires column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol/water mixtures to isolate stereoisomers .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound, and what key spectral features confirm its configuration?

- Methodological Answer :

- 1H/13C NMR : Key for stereochemical analysis. Coupling constants (e.g., J-values for vicinal protons) and NOESY correlations resolve spatial relationships between chiral centers .

- IR Spectroscopy : Confirms hydroxyl (3200–3600 cm⁻¹) and amide (1650–1700 cm⁻¹) functionalities .

- HRMS : Validates molecular weight (e.g., [M+H]+ ion) and isotopic patterns to rule out impurities .

Q. What purification methods are most effective for isolating this compound given its polyhydroxylated structure?

- Methodological Answer :

- Flash Chromatography : Use silica gel with gradient elution (e.g., 10–50% ethyl acetate in hexane) to separate polar byproducts .

- Crystallization : Optimize solvent polarity (e.g., ethanol/water) to isolate stereoisomers, monitored by TLC (Rf ~0.3 in 3:1 hexane/EtOAc) .

Q. How do protecting group strategies influence the synthesis of this compound, particularly regarding hydroxyl group reactivity?

- Methodological Answer : Benzyl ethers are preferred for hydroxyl protection due to stability under acidic/basic conditions and ease of removal via hydrogenolysis . Selective deprotection (e.g., using Pd/C under H₂) ensures retention of stereochemistry during late-stage functionalization .

Q. What analytical methods are employed to detect and quantify common synthetic byproducts or impurities?

- Methodological Answer :

- HPLC-UV : Reverse-phase C18 columns (acetonitrile/water gradient) quantify residual benzyl bromide or incomplete amidation products .

- GC-MS : Identifies volatile byproducts (e.g., benzyl alcohol) with electron ionization (EI) at 70 eV .

Advanced Research Questions

Q. How can researchers resolve conflicting NOE (Nuclear Overhauser Effect) data when determining the stereochemistry of multiple chiral centers?

- Methodological Answer : Combine NOESY with computational modeling (e.g., DFT-based conformational analysis) to validate spatial proximity of protons . Cross-validate with J-based configuration analysis (e.g., 3JHH coupling constants for axial/equatorial protons) . If ambiguity persists, X-ray crystallography provides definitive proof of stereochemistry .

Q. What methodologies optimize the critical benzylation step to achieve high regio- and stereoselectivity?

- Methodological Answer :

- Phase-Transfer Catalysis : Use tetrabutylammonium bromide (TBAB) to enhance benzyl bromide reactivity in biphasic systems (e.g., H₂O/CH₂Cl₂) .

- Temperature Control : Maintain 0–5°C to minimize side reactions (e.g., over-benzylation) .

- Directing Groups : Introduce temporary protecting groups (e.g., acetals) to steer benzylation to specific hydroxyls .

Q. How should researchers approach contradictory mass spectrometry data indicating unexpected molecular ion patterns?

- Methodological Answer :

- Ionization Method : Compare ESI (soft ionization for intact molecular ions) vs. MALDI (matrix effects) to rule out fragmentation .

- Isotopic Pattern Analysis : Verify alignment with theoretical 13C/1H distributions to detect halogenated impurities .

- Complementary Techniques : Confirm via HRMS (mass accuracy <5 ppm) and 1H NMR integration for stoichiometric validation .

Q. What experimental design considerations are crucial when investigating structure-activity relationships (SAR) of analogs of this compound?

- Methodological Answer :

- Systematic Substituent Variation : Modify benzyloxy groups (e.g., electron-withdrawing/-donating substituents) and assess bioactivity via standardized assays (e.g., enzyme inhibition) .

- Docking Studies : Use molecular modeling (e.g., AutoDock Vina) to predict binding interactions with target proteins .

- Control Experiments : Include negative controls (e.g., non-hydroxylated analogs) to isolate stereochemical effects .

Q. What technical challenges arise when scaling up the synthesis from milligram to gram scale, and how can they be mitigated?

- Methodological Answer :

- Solvent Volume Optimization : Transition from batch to flow chemistry for efficient mixing and heat dissipation .

- Exothermic Reaction Control : Use jacketed reactors with controlled cooling during benzylation .

- Purification Scalability : Replace column chromatography with centrifugal partition chromatography (CPC) for higher throughput .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.